![molecular formula C26H27N3O3 B2904226 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea CAS No. 1023505-96-5](/img/structure/B2904226.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with DMFDMA to afford the enaminonitrile . This enaminonitrile was then reacted with 2-aminobenzimidazole to yield 4-amino-3-(dihydroisoquinolin-1-yl)-benzo [4,5]imidazo [1,2-a]pyrimidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Michael-type addition of 2-aminobenzimidazole to the enaminonitrile, yielding an intermediate Michael adduct . This adduct readily loses dimethylamine to yield a product that then cyclizes under the reaction conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.23 . It is a solid at room temperature .科学的研究の応用
Cyclization and Biological Activity
Cyclization of o-acylphenylacetic acids into 1-aryl-3-hydroxyisoquinolines has been explored, revealing the potential of these compounds in synthesizing new chemical entities. This process, involving reactions with urea, led to the study of biological activities against various bacterial strains, highlighting the antimicrobial potential of these derivatives (Nowicki & Fabrycy, 1976).
DNA-binding Properties
Research into N-alkylanilinoquinazoline derivatives, prepared from dimethoxyquinazoline, has demonstrated significant DNA interaction, suggesting applications in targeting DNA for therapeutic purposes. These studies emphasize the compound's role in intercalative binding processes and its potential in medicinal chemistry (Garofalo et al., 2010).
Inhibition of Enzyme Activity
Compounds related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea have been investigated for their enzyme inhibition properties, particularly targeting BRAFV600E inhibitors. This research suggests potential applications in treating diseases characterized by abnormal protein kinase activity (Holladay et al., 2011).
Adenosine Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been synthesized and tested for their affinity towards human adenosine A(3) receptors, highlighting their potential as antagonists. This research underscores the therapeutic possibilities of these compounds in modulating adenosine receptor activity for various medical conditions (van Muijlwijk-Koezen et al., 2000).
Synthesis and Structural Analysis
Efforts to synthesize novel 2-substituted-6,7-dihydro-4H-Pyrimido(2,1-a) isoquinolin-4-ones, starting from specific urea derivatives, have led to insights into the chemical structures and potential applications of these molecules. This research contributes to the broader understanding of isoquinoline derivatives and their utility in scientific research (Lal et al., 1990).
作用機序
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis The sigma-2 receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 min of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
将来の方向性
生化学分析
Biochemical Properties
It has been found that the compound has a significant affinity for the sigma-2 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules associated with this receptor .
Cellular Effects
Given its affinity for the sigma-2 receptor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with the sigma-2 receptor . This could potentially lead to changes in gene expression and enzyme activation or inhibition .
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-17-4-8-20(9-5-17)28-26(30)29-21-10-6-18(7-11-21)14-23-22-16-25(32-3)24(31-2)15-19(22)12-13-27-23/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCWNUIUQWKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
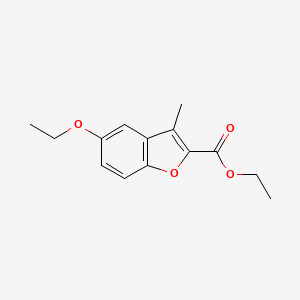

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)

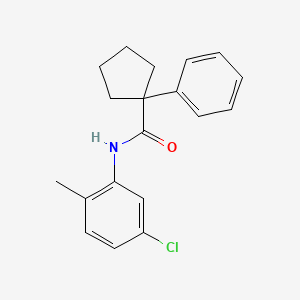
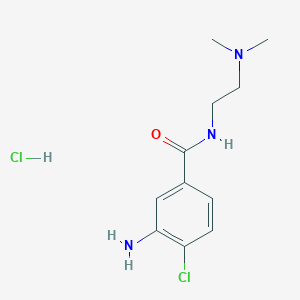
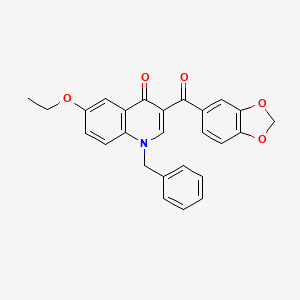
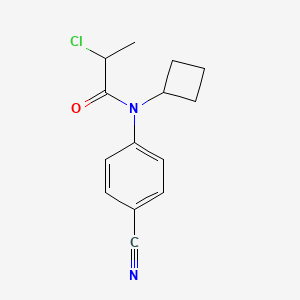
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)